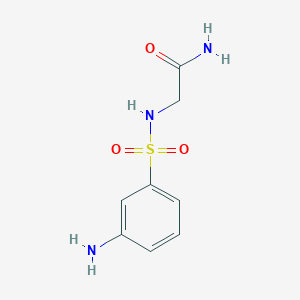

2-(3-Aminobenzenesulfonamido)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

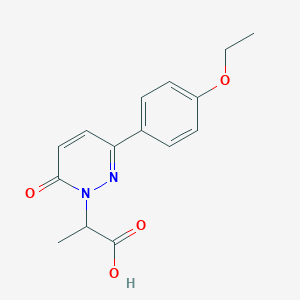

“2-(3-Aminobenzenesulfonamido)acetamide” is a chemical compound with the molecular formula C8H11N3O3S . It has a molecular weight of 229.26 . The compound is also known as N-[2-(3-aminobenzenesulfonamido)ethyl]acetamide hydrochloride .

Molecular Structure Analysis

The InChI code for “2-(3-Aminobenzenesulfonamido)acetamide” is 1S/C8H11N3O3S/c9-6-2-1-3-7 (4-6)15 (13,14)11-5-8 (10)12/h1-4,11H,5,9H2, (H2,10,12) . This code provides a detailed representation of the molecule’s structure.Physical And Chemical Properties Analysis

“2-(3-Aminobenzenesulfonamido)acetamide” is a solid substance . More specific physical and chemical properties such as melting point, boiling point, and density were not available in the sources I found.Applications De Recherche Scientifique

Antitumor Applications

A study highlighted the synthesis of sulfonamide derivatives, including those related to 2-(3-Aminobenzenesulfonamido)acetamide, for potential antitumor applications. These compounds were designed to obtain potent antitumor agents with low toxicity, combining sulfonamide with other antitumor agents like 5-fluorouracil and nitrogen mustard. The synthesized compounds showed high antitumor activity and low toxicity in mice, presenting a promising avenue for cancer treatment research (Huang, Lin, & Huang, 2001).

Anti-inflammatory Agents

Another research focus is the development of anti-inflammatory agents through the design and synthesis of aminobenzenesulfonamides derivatives of mefenamic acid. These compounds were evaluated for their acute anti-inflammatory activity in rat models, showing significant reduction in paw edema. One derivative exhibited comparable anti-inflammatory activity to diclofenac, indicating the therapeutic potential of these compounds (Mahdi, 2017).

Enzyme Inhibitory Potential

Research on the enzyme inhibitory potential of sulfonamides with benzodioxane and acetamide moieties was conducted, exploring their activities against α-glucosidase and acetylcholinesterase. This study could lead to the development of new therapeutic agents for diseases related to enzyme dysfunction (Abbasi et al., 2019).

Antibacterial Activity

Further research into chloroacetamide derivatives synthesized from acetamide derivatives explored their antibacterial activity. These studies demonstrated that structural modifications of acetamide derivatives could lead to compounds with notable antibacterial properties, opening new pathways for the development of antibiotics (Murtaza et al., 2019).

Safety And Hazards

The safety data sheet for a similar compound, Acetamide, indicates that it is suspected of causing cancer . Precautionary measures include obtaining special instructions before use, not handling until all safety precautions have been read and understood, and using personal protective equipment as required .

Orientations Futures

A paper titled “New Acetamide-Sulfonamide-Containing Scaffolds: Antiurease Activity Screening, Structure-Activity Relationship, Kinetics Mechanism, Molecular Docking, and MD Simulation Studies” suggests that the development of novel scaffolds that can increase the effectiveness, safety, and convenience of medication therapy using drug conjugates is a promising strategy . Therefore, “2-(3-Aminobenzenesulfonamido)acetamide” and similar compounds could be subjects of future research in medicinal chemistry .

Propriétés

IUPAC Name |

2-[(3-aminophenyl)sulfonylamino]acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O3S/c9-6-2-1-3-7(4-6)15(13,14)11-5-8(10)12/h1-4,11H,5,9H2,(H2,10,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACVZSGCZKFZNSQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)S(=O)(=O)NCC(=O)N)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-Aminobenzenesulfonamido)acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-fluorophenyl)-N-(furan-2-ylmethyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2802233.png)

![5-Tert-butyl-3-(4-chlorophenyl)-7-(4-ethylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2802234.png)

![4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl)-7-hydroxy-8-methylchromen-2-one](/img/structure/B2802235.png)

![N-(3-ethylphenyl)-2-((6-(4-fluorobenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2802236.png)

![4-(1-benzyl-1H-benzo[d]imidazol-2-yl)-N-(thiophen-2-ylmethyl)piperazine-1-carboxamide](/img/structure/B2802245.png)

![2-(3-(Dimethylamino)propyl)-6,7-dimethyl-1-(3-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2802248.png)

![N-(2-furanylmethyl)-1-[2-(2-hydroxyethoxy)ethyl]-2-imino-10-methyl-5-oxo-3-dipyrido[3,4-c:1',2'-f]pyrimidinecarboxamide](/img/structure/B2802249.png)

![5-Phenyl-5,7-dihydroindolo[2,3-b]carbazole](/img/structure/B2802250.png)

![1-{1-[2-(Naphthalen-1-yl)acetyl]piperidin-4-yl}-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B2802251.png)